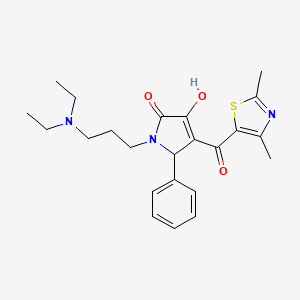
1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(diethylamino)propyl]-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is 427.19296297 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties, which are essential for drug development and therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrrole have shown effectiveness against various bacterial strains. A molecular docking study indicated strong binding affinities to bacterial enzymes, suggesting potential as antibacterial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. faecalis | 3.90 |
| 2 | S. aureus | 7.81 |
| 3 | S. epidermidis | 7.81 |
These findings highlight the compound's potential in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives of pyrrole have demonstrated cytotoxic effects against human cervical cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa | 0.07 | Erlotinib (0.03) |
| HepG2 | 0.06 | Daunorubicin (0.05) |
The ability to induce cell cycle arrest and apoptosis further supports its potential as an anticancer agent.
Anti-inflammatory Activity
Compounds with similar structural motifs have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, the compound exhibited superior antimicrobial activity against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The study utilized a standard broth microdilution method to determine MIC values, confirming the compound's efficacy .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of pyrrole-based compounds revealed that the target compound significantly inhibited the growth of breast cancer cells (MCF-7) in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
特性
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-5-25(6-2)13-10-14-26-19(17-11-8-7-9-12-17)18(21(28)23(26)29)20(27)22-15(3)24-16(4)30-22/h7-9,11-12,19,28H,5-6,10,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQWSNLXYDPBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














